molecular formula C19H16N6O B11053080 2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide

2-Amino-4-cyano-1-[2-(1H-indol-3-YL)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-YL cyanide

Katalognummer B11053080
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: QPNIPSODGTWNPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is a complex organic compound that features an indole moiety. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction typically requires refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods. Large-scale synthesis often requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation in cancer cells or antiviral effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4-cyano-1-[2-(1H-indol-3-yl)ethyl]-6A-methyl-5-oxo-1,5,6,6A-tetrahydropyrrolo[2,3-B]pyrrol-3-yl cyanide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C19H16N6O

Molekulargewicht

344.4 g/mol

IUPAC-Name

2-amino-1-[2-(1H-indol-3-yl)ethyl]-6a-methyl-5-oxo-6H-pyrrolo[2,3-b]pyrrole-3,4-dicarbonitrile

InChI

InChI=1S/C19H16N6O/c1-19-16(14(9-21)18(26)24-19)13(8-20)17(22)25(19)7-6-11-10-23-15-5-3-2-4-12(11)15/h2-5,10,23H,6-7,22H2,1H3,(H,24,26)

InChI-Schlüssel

QPNIPSODGTWNPF-UHFFFAOYSA-N

Kanonische SMILES

CC12C(=C(C(=O)N1)C#N)C(=C(N2CCC3=CNC4=CC=CC=C43)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.